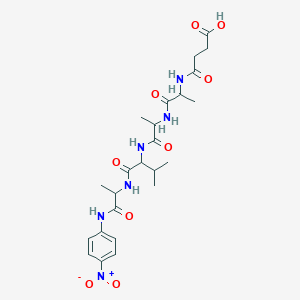

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Description

Principles of Chromogenic Peptide Substrate Design for Protease Assays

Chromogenic peptide substrates are synthetic molecules designed to mimic the natural substrates of proteases. Their design is centered around two key components: a peptide sequence that is recognized and cleaved by the target enzyme, and a chromogenic reporter group that is released upon cleavage.

The fundamental principle lies in the enzymatic hydrolysis of a peptide bond, which liberates the chromogenic moiety, leading to a measurable change in color. In the case of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, the C-terminal p-nitroanilide (pNA) group is the chromophore. In its peptide-bound form, pNA is colorless. However, upon cleavage of the amide bond between the C-terminal alanine (B10760859) and the pNA group by a protease, the free p-nitroaniline is released, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 405 nm), is directly proportional to the rate of the enzymatic reaction.

The peptide sequence, Ala-Ala-Val-Ala, is specifically designed to be a target for certain proteases, most notably neutrophil elastase. Elastases are a class of proteases that preferentially cleave peptide bonds C-terminal to small, hydrophobic amino acids such as alanine and valine. The N-terminal succinyl group serves to block the N-terminus of the peptide, preventing unwanted side reactions and potentially enhancing the substrate's affinity for the enzyme's active site.

Structural Modifications and Analogue Development for Enhanced Specificity

While this compound is a valuable substrate, research continues to focus on developing analogues with enhanced specificity and improved kinetic properties for various proteases. The goal is to design substrates that are more selectively cleaved by the target enzyme, thereby reducing background noise from other proteases present in a biological sample.

One common strategy involves modifying the N-terminal blocking group. For instance, replacing the succinyl group with a methoxysuccinyl group has been shown to enhance the binding affinity of some substrates for neutrophil elastase.

Another approach focuses on altering the peptide sequence itself. Structure-activity relationship studies have explored the impact of substituting different amino acids at each position of the peptide chain. For example, while the Ala-Ala-Val-Ala sequence is effective for neutrophil elastase, other proteases may exhibit different substrate preferences. By systematically replacing each amino acid and evaluating the kinetic parameters (Km and kcat) of the resulting analogues, researchers can identify sequences that provide greater selectivity for a specific protease.

The development of fluorogenic substrates, where the p-nitroanilide group is replaced by a fluorophore such as 7-amino-4-methylcoumarin (AMC), represents another avenue of analogue development. Fluorogenic substrates often offer higher sensitivity compared to their chromogenic counterparts, allowing for the detection of lower enzyme concentrations.

Below is an interactive data table summarizing some of the key properties and characteristics of this compound and a common analogue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Target Enzyme(s) | Reporter Group |

| This compound | C24H34N6O9 | 550.56 | Elastase, Subtilisin | p-nitroanilide (pNA) |

| N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | C27H38N6O9 | 590.63 | Neutrophil Elastase | p-nitroanilide (pNA) |

Properties

IUPAC Name |

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393257 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108322-03-8 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Reaction Mechanism and Spectrophotometric Detection

Proteolytic Cleavage Mechanism of the p-Nitroanilide Bond

The enzymatic hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is initiated by the nucleophilic attack of a key residue in the enzyme's active site on the carbonyl carbon of the alanine (B10760859) residue linked to the p-nitroanilide group. nih.gov For serine proteases, this nucleophile is the oxygen atom of a serine residue within the catalytic triad (B1167595). nih.gov This attack forms a transient tetrahedral intermediate. nih.gov

The subsequent breakdown of this intermediate is facilitated by a proton transfer, typically involving a histidine residue of the catalytic triad. nih.gov This results in the cleavage of the amide bond between the C-terminal alanine of the peptide and the p-nitroaniline moiety. The peptide fragment (N-Succinyl-Ala-Ala-Val-Ala) remains transiently acylated to the enzyme, while the p-nitroaniline is released. The final step involves the deacylation of the enzyme, where a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the peptide fragment and regenerating the free enzyme for subsequent catalytic cycles.

Generation of Chromogenic Signal via p-Nitroaniline Release

The utility of this compound as a chromogenic substrate lies in the spectral properties of its cleavage products. nih.gov The intact substrate is essentially colorless or pale yellow. However, upon enzymatic cleavage, free p-nitroaniline is released into the solution. nih.govsigmaaldrich.com This liberated p-nitroaniline is a yellow-colored compound that can be readily detected and quantified. nih.gov The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme. This allows for a continuous monitoring of the enzymatic reaction as it proceeds. nih.gov

Spectrophotometric Quantification Principles (e.g., A405 nm or A410 nm)

The quantification of the released p-nitroaniline is achieved through spectrophotometry. p-Nitroaniline exhibits a strong absorbance of light at a specific wavelength in the visible spectrum. Measurements are commonly performed at 405 nm or 410 nm. sigmaaldrich.comworthington-biochem.compubcompare.ai At this wavelength, the absorbance of the intact substrate is minimal, reducing interference and ensuring that the measured absorbance is almost entirely due to the liberated p-nitroaniline.

According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the absorbing species (p-nitroaniline). By measuring the rate of increase in absorbance at 405 nm or 410 nm, the rate of the enzymatic reaction can be determined. The molar extinction coefficient (ε) of p-nitroaniline at a specific pH and wavelength is a known constant, which allows for the conversion of the rate of change in absorbance to the rate of product formation (enzyme activity). For instance, at 410 nm, the molar extinction coefficient for p-nitroaniline is 8,800 M⁻¹cm⁻¹. sigmaaldrich.com

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 405 nm or 410 nm | sigmaaldrich.comworthington-biochem.compubcompare.ai |

| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ | sigmaaldrich.com |

Enzyme Active Site Interactions and Catalytic Triad Involvement

The specificity of enzymes like elastase for substrates such as this compound is determined by the interactions between the substrate and the amino acid residues lining the enzyme's active site. wikipedia.org The active site is a three-dimensional cleft or pocket within the enzyme where substrate binding and catalysis occur. wikipedia.org For many proteases, the active site contains a catalytic triad of amino acid residues, typically consisting of Aspartate (Asp), Histidine (His), and Serine (Ser). nih.govwikipedia.org

In the case of serine proteases, the catalytic mechanism proceeds as follows:

Applications in Enzyme Characterization and Kinetic Studies

Quantitative Enzyme Activity Assays using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

The use of this compound allows for precise and reproducible measurement of protease activity, which is fundamental to understanding enzyme function.

Standardized assay protocols are essential for the reliable and comparable measurement of enzyme activity across different laboratories and experiments. A typical protocol for a protease assay using this compound involves several key steps:

Reagent Preparation : A stock solution of the substrate is typically prepared in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), due to its limited aqueous solubility. This stock is then diluted to the desired working concentration in the appropriate assay buffer. The enzyme is also diluted in a suitable buffer to a concentration that will yield a linear rate of product formation over a reasonable time course.

Assay Mixture : The assay is typically performed in a cuvette or a microplate well. The reaction is initiated by adding a small volume of the enzyme solution to a pre-warmed solution containing the substrate in a buffer of a specific pH.

Spectrophotometric Measurement : The rate of hydrolysis of the substrate is monitored by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm, which corresponds to the release of p-nitroaniline. The change in absorbance over time (ΔA/min) is recorded.

Calculation of Enzyme Activity : The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The enzyme activity is then determined using the Beer-Lambert law, which relates absorbance to concentration, and the known molar extinction coefficient of p-nitroaniline under the specific assay conditions.

This standardized approach allows for the quantification of enzyme units, where one unit is often defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under specified conditions.

To accurately characterize an enzyme, it is crucial to determine the optimal conditions under which it functions. This compound is used as the substrate in experiments designed to elucidate the effects of various physical and chemical parameters on enzyme activity.

pH : The activity of enzymes is highly dependent on the pH of the reaction medium. To determine the optimal pH, assays are performed over a range of pH values using different buffer systems. For instance, the activity of a protease from a Bacillus species might be tested in buffers ranging from pH 7 to 11. The pH at which the highest activity is observed is the optimal pH for that enzyme. For example, an alkaline protease from Bacillus pumilus MP 27 was found to have an optimal pH of 9.0. researchgate.net

Temperature : Enzyme activity is also sensitive to temperature. The optimal temperature is determined by conducting the assay at various temperatures. A cold-active protease from the psychrophilic bacterium Pseudoalteromonas arctica, Pro21717, was characterized using this substrate to determine its activity profile at different temperatures, which is a key feature for its potential use in cold-water detergents. researchgate.net Typically, activity increases with temperature up to a certain point, after which the enzyme begins to denature and lose activity. An alkaline protease from Bacillus pumilus MP 27, for instance, showed maximum activity at 50°C. researchgate.net

Ionic Strength : The concentration of salts in the assay buffer can also influence enzyme activity by affecting the enzyme's structure and the interaction with the substrate. The effect of ionic strength is evaluated by including varying concentrations of salts, such as NaCl, in the assay buffer.

The data obtained from these optimization studies are crucial for defining the conditions under which the enzyme is most active and stable, which is vital for both fundamental research and industrial applications.

Comprehensive Enzyme Kinetic Parameter Determination

Beyond simple activity measurements, this compound is instrumental in determining key kinetic parameters that describe the catalytic efficiency of an enzyme.

The relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the Michaelis-Menten constant (Km), and the maximum reaction rate (Vmax) is described by the Michaelis-Menten equation. To determine Km and Vmax, a series of assays are performed with a fixed enzyme concentration and varying concentrations of this compound. The initial rates of the reaction at each substrate concentration are then plotted, and the data are fitted to the Michaelis-Menten equation, often using non-linear regression analysis or a linearized plot such as the Lineweaver-Burk plot.

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

Table 1: Illustrative Kinetic Parameters of Wild-Type and Mutant Subtilisin Carlsberg with N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type | 0.14 | 50 | 3.6 x 10⁵ |

| P210G Mutant | 0.21 | 75 | 3.6 x 10⁵ |

| P210G/T211G Mutant | 0.23 | 85 | 3.7 x 10⁵ |

| P210G/T211G/N212G Mutant | 0.25 | 90 | 3.6 x 10⁵ |

Note: This data is for a similar, but not identical, substrate and is presented for illustrative purposes of the types of kinetic parameters determined. mit.edu

The catalytic efficiency of an enzyme is a measure of how efficiently it converts a substrate into a product. It is determined by the ratio of the catalytic constant (kcat) to the Michaelis-Menten constant (Km).

kcat , also known as the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate (kcat = Vmax/[E]T, where [E]T is the total enzyme concentration).

kcat/Km is the specificity constant and represents the rate constant for the reaction at low substrate concentrations. It is a useful parameter for comparing the efficiencies of different enzymes with the same substrate or the preference of a single enzyme for different substrates. A higher kcat/Km value signifies a more efficient enzyme.

Kinetic analyses can be broadly divided into steady-state and pre-steady-state studies, both of which can utilize substrates like this compound.

Pre-Steady-State Kinetics : This advanced technique focuses on the initial moments of the enzymatic reaction, typically in the millisecond timescale, before the steady state is reached. nih.gov It allows for the study of individual steps in the reaction mechanism, such as substrate binding, conformational changes, and the chemical step of bond cleavage. Pre-steady-state analysis often requires specialized equipment, such as a stopped-flow instrument, to rapidly mix the enzyme and substrate and monitor the reaction in real-time. These studies typically use a high enzyme concentration to allow for the detection of the initial burst of product formation. nih.gov The data from pre-steady-state kinetics can provide insights into the rate-limiting steps of the enzymatic reaction. For instance, a burst of product formation followed by a slower steady-state rate can indicate that a step after the initial chemical reaction, such as product release, is the slowest step in the catalytic cycle.

This compound: A Versatile Tool in Protease Research

The chromogenic substrate this compound (Suc-AAVA-pNA) serves as a valuable tool for the characterization and kinetic analysis of various proteases. Its specific amino acid sequence allows for the investigation of enzyme substrate specificity, particularly for those with a preference for small hydrophobic residues at the P1 position.

The cleavage of this compound by a protease releases the chromophore p-nitroaniline, which can be quantified spectrophotometrically. This property makes it a convenient substrate for assaying enzyme activity and determining key kinetic parameters.

Application of Lineweaver-Burk Plots for Kinetic Analysis

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction. The Lineweaver-Burk plot, a double reciprocal representation of the Michaelis-Menten equation, provides a graphical method for determining these values. By measuring the initial reaction rates at various substrate concentrations of this compound, a linear plot of 1/Velocity versus 1/[Substrate] can be generated. The x-intercept of this plot corresponds to -1/Km, the y-intercept represents 1/Vmax, and the slope is equal to Km/Vmax.

While specific kinetic data for this compound is not always readily available in the literature for all enzymes, the methodology remains a standard approach. For instance, studies on elastase inhibition have utilized similar substrates, such as N-succinyl-Ala-Ala-Ala-p-nitroanilide, to construct Lineweaver-Burk plots and elucidate the mechanism of inhibition.

Protease Substrate Specificity Profiling and Subsite Mapping

The amino acid sequence of this compound (P4-P3-P2-P1: Suc-Ala-Ala-Val-Ala) makes it particularly useful for probing the substrate specificity of proteases at various subsites.

Analysis of P1 Subsite Preferences

The P1 residue, the amino acid immediately preceding the scissile bond, is a primary determinant of specificity for many proteases. In this compound, the P1 residue is Alanine (B10760859). Elastase-like serine proteases, for example, have a relatively small S1 binding pocket and therefore show a preference for small, uncharged amino acids such as alanine, glycine, and valine at the P1 position. wikipedia.org The efficient hydrolysis of this substrate by certain enzymes indicates a favorable interaction between the P1-Ala and the enzyme's S1 subsite.

Investigation of Extended Subsite Interactions (e.g., P2, P3, P4)

The amino acids at the P2, P3, and P4 positions also contribute to substrate recognition and binding affinity through interactions with the corresponding S2, S3, and S4 subsites of the protease.

P2 Subsite: The Valine at the P2 position of this compound can provide insights into the hydrophobicity and steric constraints of the S2 pocket.

Detailed studies on the role of each of these residues can be performed by comparing the kinetic parameters of a series of related synthetic substrates with systematic amino acid substitutions.

Comparative Specificity Studies Across Diverse Protease Families

This compound has been employed as a substrate to compare the activity of proteases from different sources and families. For example, it has been used to assess the hydrolytic activity of:

Bacillus pumilus alkaline protease (DHAP) sigmaaldrich.com

Mesophilic subtilisin Carlsberg (sC) sigmaaldrich.com

Pseudoalteromonas arctica cold-active protease (Pro21717) sigmaaldrich.com

Such comparative studies help to elucidate the evolutionary relationships and functional diversity of proteases. By examining the efficiency with which different enzymes cleave this substrate, researchers can infer details about the structure and chemical nature of their respective substrate-binding pockets.

Below is a hypothetical data table illustrating how kinetic data from such a comparative study could be presented.

| Enzyme | Source Organism | Protease Family | Km (mM) | Vmax (µM/min) | kcat/Km (M⁻¹s⁻¹) |

| Alkaline Protease | Bacillus pumilus | Subtilisin-like serine protease | 1.2 | 150 | 2.1 x 10⁵ |

| Subtilisin Carlsberg | Bacillus licheniformis | Subtilisin-like serine protease | 0.8 | 250 | 5.2 x 10⁵ |

| Cold-active Protease | Pseudoalteromonas arctica | Serine protease | 2.5 | 80 | 0.5 x 10⁵ |

Note: The data in this table is illustrative and intended to demonstrate the application of this compound in comparative kinetic studies. Actual values would need to be determined experimentally.

Interactions with Specific Protease Classes and Enzymes

Elastase Family Proteases

The elastase family of proteases is a group of serine proteases that are capable of degrading elastin, a key protein component of connective tissues. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, with its valine residue at the P1 position, is a logical substrate for these enzymes, as elastases typically cleave peptide bonds C-terminal to small, hydrophobic amino acids like alanine (B10760859) and valine.

Porcine Pancreatic Elastase (PPE) Interactions

Human Leukocyte Elastase (HLE) Interactions

Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a serine protease found in the azurophilic granules of neutrophils. It plays a crucial role in the immune response by degrading various proteins of invading pathogens. HLE is known to cleave proteins at the C-terminal side of small, neutral amino acids, particularly valine and alanine. nih.gov This specificity makes this compound a suitable substrate for assaying HLE activity.

However, a review of the available literature did not yield specific kinetic parameters (Kₘ and k꜀ₐₜ) for the interaction between HLE and this compound. It is noteworthy that the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, a common substrate for chymotrypsin (B1334515), is not hydrolyzed by HLE, highlighting the specific substrate requirements of HLE. sigmaaldrich.com

Bacterial Elastases (e.g., Streptomyces sp. Elastase)

Elastase activity is also observed in various bacteria. A novel serine protease with elastase activity, designated SEL, has been identified from Streptomyces sp. P-3. nih.gov Research has shown that SEL efficiently hydrolyzes synthetic peptides that have a valine residue at the P1 position, such as N-Succinyl-Ala-Ala-Val-Ala-p-nitroanilide. nih.gov

A comparative study revealed that the catalytic efficiency (k꜀ₐₜ/Kₘ) of SEL for N-Succinyl-Ala-Ala-Val-Ala-p-nitroanilide is 12-fold higher than that of subtilisin YaB, another enzyme with high elastolytic activity. nih.gov While this provides a strong indication of the substrate's suitability for this bacterial elastase, the absolute Kₘ and k꜀ₐₜ values for this specific interaction are not detailed in the available literature.

Chymotrypsin-Like Serine Proteases

Chymotrypsin-like serine proteases are a broad family of enzymes characterized by a catalytic triad (B1167595) and a preference for cleaving peptide bonds after large, hydrophobic amino acid residues.

General Chymotrypsin Activity Evaluation

Chymotrypsin, a digestive enzyme found in the small intestine, preferentially cleaves peptide bonds at the C-terminus of large aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. Standard assays for chymotrypsin activity commonly employ substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which contains a phenylalanine residue at the P1 position.

Given this pronounced specificity, this compound, with a valine at the P1 position, is not expected to be an efficient substrate for chymotrypsin. The smaller, aliphatic side chain of valine does not fit as well into the deep, hydrophobic S1 binding pocket of chymotrypsin compared to a large aromatic side chain. While direct studies on the hydrolysis of this compound by chymotrypsin are scarce, the established substrate specificity of chymotrypsin strongly suggests that the rate of hydrolysis would be negligible.

Subtilisin Family Proteases (e.g., Subtilisin Carlsberg, Bacillus pumilus alkaline protease)

Subtilisins are a family of serine proteases produced by various Bacillus species. They exhibit broad substrate specificity and are widely used in industrial applications, such as in detergents.

Subtilisin Carlsberg: this compound has been identified as a substrate for mesophilic Subtilisin Carlsberg, produced by Bacillus licheniformis. sigmaaldrich.com It has been utilized to assess the hydrolytic activity of both wild-type and mutant forms of the enzyme. sigmaaldrich.com However, a search of the scientific literature did not reveal specific kinetic constants (Kₘ and k꜀ₐₜ) for the interaction of Subtilisin Carlsberg with this particular substrate. For comparison, kinetic data for Subtilisin Carlsberg with a different substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, has been reported. oup.com

Bacillus pumilus alkaline protease: The alkaline protease from Bacillus pumilus (dehairing alkaline protease, DHAP) has also been shown to utilize this compound as a substrate. sigmaaldrich.comnih.gov One study on the substrate specificity of DHAP from Bacillus pumilus investigated its activity on various synthetic peptides. It was noted that the enzyme showed activity with tetrapeptide substrates, and the catalytic efficiency followed the order of Phe > Leu > Ala at the P1 site. nih.gov The study also mentioned that the Kₘ value for AAVA-pNA (Ala-Ala-Val-Ala-p-nitroanilide) was much lower than that for AAPL-pNA (Ala-Ala-Pro-Leu-p-nitroanilide) and AAPF-pNA (Ala-Ala-Pro-Phe-p-nitroanilide), suggesting a higher affinity for the valine-containing substrate. nih.gov Despite this observation, the complete kinetic parameters (Kₘ and k꜀ₐₜ) for the hydrolysis of this compound by Bacillus pumilus alkaline protease were not provided.

Cold-Active Proteases (e.g., Pseudoalteromonas arctica Pro21717)

Cold-active proteases, produced by psychrophilic organisms, are characterized by their high catalytic efficiency at low temperatures. The protease Pro21717, from the psychrophilic bacterium Pseudoalteromonas arctica, has been a subject of study to understand its structural adaptations to cold environments and its potential for industrial applications, such as in laundry detergents. researchgate.net

Detailed Research Findings:

This compound has been identified as a substrate for the cold-active protease Pro21717 from Pseudoalteromonas arctica. sigmaaldrich.com The study of such interactions provides insights into the substrate-binding preferences of these enzymes. The hydrolysis of the peptide bond C-terminal to the valine residue by Pro21717 releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically to determine enzyme activity.

The ability of Pro21717 to hydrolyze this substrate underscores its elastase-like activity, as similar substrates are commonly used to assay for elastase. The structural analysis of Pro21717 reveals a subtilisin-like fold with a characteristic catalytic triad. researchgate.net The interaction with substrates like this compound is influenced by the structural features of the enzyme's active site, which is adapted to function efficiently at cold temperatures.

| Parameter | Finding |

| Enzyme | Pro21717 |

| Source Organism | Pseudoalteromonas arctica |

| Enzyme Class | Cold-Active Protease |

| Substrate | This compound |

| Interaction | Hydrolysis of the peptide bond |

Thermophilic Proteases (e.g., Thermoplasma volcanium Protease)

Thermophilic proteases, isolated from organisms that thrive at high temperatures, are of significant interest due to their inherent stability. While direct studies of this compound with proteases from Thermoplasma volcanium are not extensively documented, research on other thermophilic proteases provides valuable insights into the potential interactions.

Detailed Research Findings:

An intracellular chymotrypsin-like serine protease from the archaeon Thermoplasma volcanium has been purified and characterized. nih.gov This enzyme demonstrated optimal activity and stability at a pH of 7.0 and a temperature of 50°C. nih.gov Its substrate specificity was investigated using N-succinyl-L-phenylalanine-p-nitroanilide, revealing a preference for hydrolysis at the carboxy terminus of phenylalanine or leucine (B10760876). nih.gov Although a different substrate was used, this study highlights the presence of proteases in Thermoplasma volcanium capable of hydrolyzing synthetic p-nitroanilide substrates.

Further illustrating the activity of thermophilic proteases on similar compounds, thermitase, a thermostable serine protease from the bacterium Thermoactinomyces vulgaris, has been studied with a variety of alanine-containing p-nitroanilide substrates. nih.gov These studies help to delineate the substrate-binding sites and understand the influence of temperature on the kinetics of these robust enzymes. The findings with thermitase suggest that a thermophilic protease with elastase-like specificity would likely hydrolyze this compound. The inherent stability of thermophilic enzymes often translates to optimal activity at elevated temperatures, which would be a key parameter in their interaction with this substrate.

| Parameter | Finding |

| Enzyme | Chymotrypsin-like serine protease |

| Source Organism | Thermoplasma volcanium |

| Enzyme Class | Thermophilic Protease |

| Related Substrate Interaction | Hydrolyzes N-succinyl-L-phenylalanine-p-nitroanilide |

| Optimal Conditions | pH 7.0, 50°C |

Protease Inhibitor Screening and Mechanistic Studies

Identification of Novel Protease Inhibitors utilizing N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

The search for novel protease inhibitors is a significant area of pharmaceutical and biochemical research. This compound provides a reliable and high-throughput method for screening large libraries of compounds for inhibitory activity. The principle of the assay is straightforward: in the absence of an inhibitor, the target protease cleaves the substrate, leading to the release of p-nitroanilide and a subsequent increase in absorbance at or near 405-410 nm. sigmaaldrich.comnih.gov When a potential inhibitor is introduced, it binds to the protease, reducing or preventing substrate cleavage and thus diminishing the color change. The degree of inhibition is directly proportional to the potency of the compound being tested.

This assay has been employed to screen for inhibitors from a variety of sources:

Natural Products: Researchers have used this substrate to test for anti-elastase activity in extracts from plants and other natural sources. For example, seed extracts from Washingtonia filifera were evaluated for their ability to inhibit porcine pancreatic elastase using a similar substrate, N-succinyl-(Ala)3-nitroanilide. researchgate.net

Synthetic Compounds: Libraries of synthetic molecules are frequently screened to identify new drug leads. The assay allows for rapid identification of "hits" that can then be further optimized.

Biological Sources: Inhibitors from biological sources, such as those found in honeybees, have also been screened using this type of serine protease inhibition assay. scientificlabs.comscientificlabs.co.ukscientificlabs.ie

The primary research domains that frequently employ this substrate include biochemistry, molecular biology, and enzymology, specifically for studying protease mechanisms, enzyme kinetics, and protein degradation pathways. pubcompare.ai

Quantitative Evaluation of Inhibitor Potency (e.g., IC50, Ki Values)

Once a potential inhibitor has been identified, it is essential to quantify its potency. The use of this compound allows for the precise determination of key inhibitory constants.

The most common metric derived from these assays is the IC50 value , which represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine the IC50, a series of experiments are conducted where the concentrations of the enzyme and substrate are held constant while the concentration of the inhibitor is varied. The resulting reaction rates are plotted against the inhibitor concentrations to generate a dose-response curve, from which the IC50 value is calculated.

While the IC50 value is highly useful, it can be dependent on the substrate concentration used in the assay. A more absolute measure of inhibitor potency is the inhibition constant (Ki) , which is the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.

The following table presents an example of an IC50 value for a known elastase inhibitor, determined using a similar substrate, which illustrates the type of data generated from these assays.

| Inhibitor | Target Enzyme | Substrate Used | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Oleanolic Acid | Porcine Pancreatic Elastase | N-succ-(Ala)3-nitroanilide | 25.7 ± 1.38 | researchgate.net |

Elucidation of Mechanistic Insights into Enzyme-Inhibitor Binding

Beyond identifying and quantifying inhibitors, this compound is instrumental in elucidating the mechanism by which an inhibitor functions. The primary mechanisms of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. The structure of competitive inhibitors often resembles that of the natural substrate. Given that derivatives of dipeptides containing alanine (B10760859) and valine are known to be effective competitive inhibitors of elastase, this substrate is particularly well-suited for studying this mechanism. worthington-biochem.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.

Standard (Laskowski) Mechanism: Many protein protease inhibitors operate by this mechanism, where an exposed loop of the inhibitor binds to the active site of the protease in a substrate-like manner. nih.govmdpi.com

Kinetic studies using this compound can distinguish between these mechanisms. By measuring the reaction rate at various substrate and inhibitor concentrations and plotting the results, for instance using a Lineweaver-Burk plot, researchers can observe characteristic patterns for each inhibition type. For example, in a study analyzing fruit extracts from Washingtonia filifera, Lineweaver-Burk plots were generated using N-succ-(Ala)3-nitroanilide to analyze the inhibitory mechanism against elastase. researchgate.net Such analyses provide critical insights into the molecular interactions between the enzyme and the inhibitor, which is fundamental for rational drug design.

Advanced Methodological Considerations and Research Techniques

High-Throughput Screening (HTS) Applications in Drug Discovery and Biochemical Research

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a substrate for various proteases, including elastase and subtilisin. sigmaaldrich.com This property makes it a useful tool in high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors, which are of significant interest in drug discovery for various pathological conditions.

In a typical HTS setup, the enzymatic reaction is conducted in microtiter plates. The reaction mixture contains the target protease, the substrate this compound, and a compound from a chemical library being screened for inhibitory activity. The hydrolysis of the substrate by the protease releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength, typically around 405-410 nm. researchgate.net

A reduction in the rate of p-nitroaniline formation in the presence of a test compound indicates potential inhibition of the protease. The simplicity and speed of this colorimetric assay make it amenable to automation and miniaturization, allowing for the rapid screening of thousands of compounds.

Key considerations for HTS assay development using this compound include:

Enzyme and Substrate Concentration: Optimizing the concentrations of both the protease and the substrate is crucial to ensure a robust and sensitive assay. The substrate concentration is often kept at or near the Michaelis constant (Km) to allow for the detection of both competitive and non-competitive inhibitors.

Assay Buffer and Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly influence enzyme activity and stability. These parameters must be optimized to ensure the enzyme is in its most active and stable state.

Solvent Tolerance: Test compounds are often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is essential to determine the tolerance of the enzyme to the final concentration of the solvent in the assay to avoid false-positive or false-negative results.

Integration with hyphenated analytical techniques (e.g., LC-ESI-MS) for Product Analysis

While spectrophotometric methods are excellent for HTS, they provide limited information about the specific cleavage products and potential off-target modifications. For a more detailed analysis of the enzymatic hydrolysis of this compound, hyphenated analytical techniques such as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are invaluable.

LC-ESI-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This allows for the identification and quantification of the intact substrate, the primary cleavage product (p-nitroaniline), and the resulting peptide fragment (N-Succinyl-Ala-Ala-Val-Ala).

Applications of LC-ESI-MS in the context of this compound research include:

Confirmation of Cleavage Site: By analyzing the mass of the peptide fragment, researchers can confirm that the protease is cleaving the substrate at the expected amide bond between the C-terminal alanine (B10760859) and the p-nitroaniline group.

Detection of Non-specific Cleavage: In some cases, a protease might exhibit promiscuous activity and cleave the substrate at other peptide bonds. LC-MS can identify these alternative cleavage products, providing a more comprehensive understanding of the enzyme's specificity.

Analysis of Inhibitor Mechanism: For identified inhibitors, LC-MS can help to elucidate the mechanism of action. For example, it can be used to detect covalent adducts formed between the inhibitor and the enzyme or the substrate.

Multiplexed Substrate Analysis: In more complex studies, multiple substrates with different peptide sequences can be used simultaneously. LC-MS allows for the separation and individual analysis of the hydrolysis products from each substrate, enabling the profiling of protease specificity in a single experiment.

Development and Optimization of In vitro Enzymatic Assays

The development of a robust and reliable in vitro enzymatic assay is fundamental to studying protease kinetics and inhibition. This compound serves as an effective substrate for this purpose.

The general principle of the assay involves monitoring the increase in absorbance over time as the substrate is hydrolyzed. The initial rate of the reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.

Key steps in the development and optimization of an enzymatic assay using this compound:

Determination of Optimal Wavelength: The absorption spectrum of the product, p-nitroaniline, is measured to determine the wavelength of maximum absorbance (λmax), which is typically around 405-410 nm, to ensure the highest sensitivity.

Enzyme Titration: A series of reactions with varying concentrations of the protease are performed to determine the enzyme concentration that results in a linear rate of product formation over a reasonable time frame.

Substrate Saturation Kinetics: To determine the Michaelis-Menten constants (Km and Vmax), the initial reaction velocity is measured at various concentrations of this compound while keeping the enzyme concentration constant. The data is then fitted to the Michaelis-Menten equation.

Assay Validation: The optimized assay should be validated for its precision, accuracy, and robustness. This includes assessing the intra- and inter-assay variability and the effect of small variations in assay parameters.

Table of Research Findings for this compound:

| Parameter | Finding | Reference |

| Enzyme Substrate For | Elastase, Subtilisin | sigmaaldrich.com |

| Application | Assessment of hydrolytic activity of Bacillus pumilus alkaline protease (DHAP) | sigmaaldrich.com |

| Application | Assessment of hydrolytic activity of mesophilic subtilisin Carlsberg (sC) | sigmaaldrich.com |

| Application | Assessment of hydrolytic activity of Pseudoalteromonas arctica cold-active protease (Pro21717) | sigmaaldrich.com |

Q & A

Q. How is N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide used to assay protease activity?

Methodology :

- Substrate Preparation : Dissolve the compound in DMF at 10 mg/mL (clear, colorless solution). Avoid aqueous buffers unless compatibility is confirmed, as solubility may vary .

- Enzyme Reaction : Mix with target protease (e.g., subtilisin or elastase) in a buffered system (e.g., pH 7.5, 37°C). Monitor hydrolysis via release of p-nitroaniline (yellow chromophore) at 410 nm .

- Controls : Include blanks without enzyme and standards with known p-nitroaniline concentrations to calculate enzymatic rates.

Q. What are the optimal storage conditions for this substrate?

Q. How does substrate concentration influence kinetic parameter determination?

- Use Michaelis-Menten kinetics : Perform assays at varying substrate concentrations (e.g., 0.1–2 mM). Plot initial velocity (V₀) vs. [S] to derive Kₘ (substrate affinity) and Vₘₐₓ (maximum velocity). For low-solubility cases, confirm homogeneity via HPLC or spectrophotometric scans .

Advanced Research Questions

Q. How do macromolecular crowding agents (e.g., dextrans) affect enzyme kinetics with this substrate?

Experimental Design :

- Crowding Agent Selection : Use inert polymers (e.g., dextran 40 or 70) at 5–20% (w/v) to mimic intracellular environments.

- Kinetic Adjustments : Expect reduced Vₘₐₓ (slowed diffusion) and increased Kₘ (lower substrate-enzyme collisions). Monitor time-dependent product inhibition, as crowding enhances product accumulation .

- Validation : Compare results with dilute conditions and use fluorescence correlation spectroscopy to quantify diffusion changes .

Q. How can structural studies resolve conflicting data on enzyme-substrate binding modes?

Approach :

- Co-Crystallization : Grow crystals of the enzyme-substrate complex (e.g., papain or subtilisin) under near-physiological pH (e.g., 7.0). Use hanging-drop vapor diffusion with PEG as a precipitant .

- X-ray Diffraction : Collect data at 1.7 Å resolution. Refine using programs like X-PLOR to map electron density for the substrate. Identify non-covalent interactions (e.g., hydrogen bonds at the R-domain) that explain inhibitory behavior .

- Functional Correlates : Validate binding modes via mutagenesis (e.g., Gly/Ala substitutions in enzyme active sites) and kinetic assays .

Q. How to address contradictory substrate specificity across proteases?

Case Example :

- Hypothesis Testing : If ISP1 protease hydrolyzes this compound but not similar substrates (e.g., AAA-pNA), screen with combinatorial phage-display libraries to identify sequence preferences (e.g., Arg/Lys residues at cleavage sites) .

- Kinetic Profiling : Compare Kₘ and kₐₜ/Kₘ values for structurally related substrates. Use mixed inhibition assays (e.g., with PMSF or TLCK) to rule out nonspecific effects .

Q. What methods validate the purity and stability of the substrate in long-term assays?

- Analytical HPLC : Use a C18 column with UV detection at 316 nm (p-nitroaniline absorbance). Purity ≥98% (TLC) is critical for reproducible kinetics .

- Mass Spectrometry : Confirm molecular weight (550.56 g/mol) and detect degradation products (e.g., free p-nitroaniline) .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent activity measurements across laboratories?

- Variables to Standardize :

- Enzyme Source : Use recombinant enzymes with verified activity (e.g., Pro21717 cold-active protease vs. DHAP alkaline protease) .

- Buffer Composition : Ionic strength and divalent cations (e.g., Zn²⁺) can modulate protease stability .

- Temperature Control : For thermolabile enzymes (e.g., Pro21717), pre-equilbrate reactions at assay temperatures .

Q. Why might substrate hydrolysis rates vary between fluorometric and chromogenic assays?

- Technical Factors :

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.